Ethyl 3-(chloromethyl)isoxazole-5-carboxylate
Overview
Description
Ethyl 3-(chloromethyl)isoxazole-5-carboxylate: is an organic compound with the molecular formula C7H8ClNO3. It belongs to the isoxazole family, which is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Mechanism of Action
Ethyl 3-(chloromethyl)isoxazole-5-carboxylate is an organic compound with the molecular formula C7H8ClNO3 . This compound is a solid at room temperature and is soluble in some organic solvents such as methanol, ethanol, and dimethylformamide .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For this compound, it is known that the compound should be stored in an inert atmosphere at 2-8℃ . .
Biochemical Analysis
Biochemical Properties
Ethyl 3-(chloromethyl)isoxazole-5-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of other complex molecules. It is known to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with nucleophiles, where the chloromethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. This compound can also participate in cycloaddition reactions, forming new ring structures that are essential in drug discovery and development .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. This compound may also impact gene expression by modulating transcription factors or other regulatory proteins. Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, through its chloromethyl group. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, it may undergo degradation, leading to the formation of by-products that could have different biological activities. Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing specific biochemical pathways or modulating gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage, disruption of metabolic processes, and alterations in normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. This compound can also interact with cofactors, influencing the activity of metabolic enzymes and altering the levels of specific metabolites. These interactions can impact overall metabolic flux and contribute to the compound’s biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with other biomolecules. These factors influence its localization and accumulation within cells, affecting its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes. The subcellular localization of this compound plays a crucial role in its activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Ethyl 2-chloro-2-(hydroxyimino)acetate Route:
Starting Material: Ethyl 2-chloro-2-(hydroxyimino)acetate.
Reaction Conditions: The ethoxycarbonyl formonitrile oxide is formed in situ and reacted with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles.
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Acetophenone Route:
Starting Material: Acetophenone.
Reaction Conditions: Acetophenone is reacted with diethyl oxalate in the presence of methanol and sodium methoxide at low temperature to furnish methyl 2,4-dioxo-4-phenylbutanoate.
Industrial Production Methods: Industrial production methods for ethyl 3-(chloromethyl)isoxazole-5-carboxylate typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to manufacturing companies.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
Reagents and Conditions: Common reagents include alkynes, 18-crown-6 catalyst, potassium carbonate, and 4-toluenesulfonyl chloride.
Major Products: Isoxazole-linked glyco-conjugates.
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Oxidation and Reduction Reactions:
Reagents and Conditions:
Scientific Research Applications
Chemistry:
Organic Synthesis: Ethyl 3-(chloromethyl)isoxazole-5-carboxylate is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Research: This compound is investigated for its potential use in developing new pharmaceuticals due to its unique structural properties.
Industry:
Chemical Manufacturing: It is used in the production of various chemical intermediates and fine chemicals.
Comparison with Similar Compounds
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Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate:
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Methyl 1-hydroxyindole-3-carboxylate:
Uniqueness: Ethyl 3-(chloromethyl)isoxazole-5-carboxylate is unique due to its chloromethyl group, which imparts distinct reactivity and potential for forming various derivatives through substitution reactions.
Properties
IUPAC Name |
ethyl 3-(chloromethyl)-1,2-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-2-11-7(10)6-3-5(4-8)9-12-6/h3H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMAUHFCWCICEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1141427-74-8 | |
Record name | 1141427-74-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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